molecular formula C43H66N12O9S B120952 Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide CAS No. 144909-42-2

Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide

Cat. No. B120952
M. Wt: 927.1 g/mol
InChI Key: BDVQHXGSEWXYON-POFDKVPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide, commonly known as SLPTMRA, is a peptide that has gained significant attention in the field of scientific research. This peptide has been shown to have various biochemical and physiological effects, making it a potential candidate for future research.

Mechanism Of Action

The mechanism of action of SLPTMRA is not fully understood. However, it is believed to act by binding to specific receptors on the cell surface, leading to the activation of various signaling pathways. This, in turn, leads to the observed biochemical and physiological effects.

Biochemical And Physiological Effects

SLPTMRA has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a wide range of bacteria, including drug-resistant strains. Additionally, SLPTMRA has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. SLPTMRA has also been shown to modulate the immune system, leading to increased production of cytokines and chemokines. Finally, SLPTMRA has been shown to improve wound healing, promoting the growth of new blood vessels and the formation of new tissue.

Advantages And Limitations For Lab Experiments

One advantage of using SLPTMRA in lab experiments is its stability. SLPTMRA is resistant to degradation by proteases, making it an ideal candidate for in vitro and in vivo studies. Additionally, SLPTMRA is relatively easy to synthesize using SPPS, making it readily available for research purposes. One limitation of using SLPTMRA in lab experiments is its cost. The synthesis of SLPTMRA can be expensive, limiting its use in some research settings.

Future Directions

There are several future directions for the study of SLPTMRA. One potential direction is the development of new antimicrobial and anticancer drugs based on SLPTMRA. Additionally, SLPTMRA could be studied further for its potential use in immunotherapy and wound healing. Finally, the mechanism of action of SLPTMRA could be studied in more detail to gain a better understanding of its biochemical and physiological effects.
Conclusion:
In conclusion, SLPTMRA is a peptide that has gained significant attention in the field of scientific research. It has been shown to have various biochemical and physiological effects, making it a potential candidate for future research. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of SLPTMRA have been discussed in this paper. Further research is needed to fully understand the potential of SLPTMRA in various therapeutic applications.

Synthesis Methods

SLPTMRA can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the use of a solid support, typically a resin, to which the first amino acid is attached. The remaining amino acids are then added one by one, in a specific sequence, until the desired peptide is formed. The final product is then cleaved from the resin and purified using various chromatographic techniques.

Scientific Research Applications

SLPTMRA has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs. Additionally, SLPTMRA has been studied for its ability to modulate the immune system and improve wound healing.

properties

CAS RN

144909-42-2

Product Name

Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide

Molecular Formula

C43H66N12O9S

Molecular Weight

927.1 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H66N12O9S/c1-65-22-18-31(39(61)50-30(12-7-20-49-43(47)48)38(60)53-33(36(46)58)23-26-9-3-2-4-10-26)51-40(62)34(24-27-14-16-28(57)17-15-27)54-41(63)35-13-8-21-55(35)42(64)32(11-5-6-19-44)52-37(59)29(45)25-56/h2-4,9-10,14-17,29-35,56-57H,5-8,11-13,18-25,44-45H2,1H3,(H2,46,58)(H,50,61)(H,51,62)(H,52,59)(H,53,60)(H,54,63)(H4,47,48,49)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

BDVQHXGSEWXYON-POFDKVPJSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N

SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CO)N

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CO)N

Other CAS RN

144909-42-2

sequence

SKPYMRF

synonyms

Ser-Lys-Pro-Tyr-Met-Arg-Phe-NH2
seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide
SKPYMRFamide

Origin of Product

United States

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